3-Methylglutaconyl-CoA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylglutaconyl-CoA is synthesized through the carboxylation of 3-methylcrotonyl-CoA. This reaction is catalyzed by the enzyme 3-methylcrotonyl-CoA carboxylase, which requires biotin as a cofactor. The reaction conditions typically involve the presence of bicarbonate as the donor of the carboxyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the enzymatic pathway described above. Large-scale production would likely involve the use of recombinant enzymes and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methylglutaconyl-CoA undergoes several types of reactions, including:
Hydration: Catalyzed by this compound hydratase, converting it to 3-hydroxy-3-methylglutaryl-CoA.
Decarboxylation: Catalyzed by this compound decarboxylase, producing 3,3-dimethylacrylyl-CoA.
Common Reagents and Conditions:
Hydration: Requires the enzyme this compound hydratase and water.
Decarboxylation: Requires the enzyme this compound decarboxylase.
Major Products:
Hydration: Produces 3-hydroxy-3-methylglutaryl-CoA.
Decarboxylation: Produces 3,3-dimethylacrylyl-CoA.
Scientific Research Applications
3-Methylglutaconyl-CoA has several scientific research applications, including:
Mechanism of Action
3-Methylglutaconyl-CoA exerts its effects primarily through its role in the leucine catabolism pathway. The compound is converted to 3-hydroxy-3-methylglutaryl-CoA by the enzyme this compound hydratase. This conversion is crucial for the subsequent production of cholesterol and other essential biomolecules . Additionally, this compound can undergo decarboxylation to produce 3,3-dimethylacrylyl-CoA, which is involved in the biosynthesis of isovaleryl-coenzyme A .
Comparison with Similar Compounds
3-Hydroxy-3-methylglutaryl-CoA: A direct product of 3-methylglutaconyl-CoA hydration, involved in cholesterol synthesis.
3-Methylcrotonyl-CoA: A precursor in the leucine catabolism pathway, converted to this compound by carboxylation.
3-Methylglutaconic Acid: A related compound that accumulates in metabolic disorders such as 3-methylglutaconic aciduria.
Uniqueness: this compound is unique due to its dual role in both the leucine catabolism pathway and the biosynthesis of essential biomolecules like cholesterol. Its involvement in multiple metabolic pathways highlights its importance in cellular energy production and overall metabolic health .
Properties
Molecular Formula |
C27H42N7O19P3S |
---|---|
Molecular Weight |
893.6 g/mol |
IUPAC Name |
(E)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid |
InChI |
InChI=1S/C27H42N7O19P3S/c1-14(8-17(36)37)9-18(38)57-7-6-29-16(35)4-5-30-25(41)22(40)27(2,3)11-50-56(47,48)53-55(45,46)49-10-15-21(52-54(42,43)44)20(39)26(51-15)34-13-33-19-23(28)31-12-32-24(19)34/h9,12-13,15,20-22,26,39-40H,4-8,10-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b14-9+/t15-,20-,21-,22+,26-/m1/s1 |
InChI Key |
GXKSHRDAHFLWPN-RKYLSHMCSA-N |
Isomeric SMILES |
C/C(=C\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/CC(=O)O |
Canonical SMILES |
CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)CC(=O)O |
Origin of Product |
United States |
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